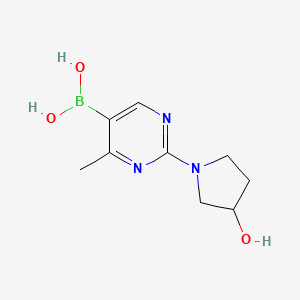
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid typically involves the introduction of the boronic acid moiety to a pyrimidine scaffold. One common method is the borylation of pyrimidine derivatives using boron reagents under catalytic conditions. For instance, the reaction can be catalyzed by palladium complexes in the presence of a base, leading to the formation of the desired boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves scalable methods such as the use of pinacol boronic esters, which can be converted to the corresponding boronic acids through hydrolysis. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .
Aplicaciones Científicas De Investigación
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in the design of enzyme inhibitors, where the compound binds to the active site of the enzyme, inhibiting its activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.
Pinacolborane: A borane derivative used in hydroboration reactions.
Bortezomib: A boronic acid-based drug used in cancer therapy.
Uniqueness
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid is unique due to its pyrimidine scaffold, which imparts specific reactivity and binding properties. This makes it particularly useful in applications where selective interaction with biological targets is required .
Propiedades
Fórmula molecular |
C9H14BN3O3 |
|---|---|
Peso molecular |
223.04 g/mol |
Nombre IUPAC |
[2-(3-hydroxypyrrolidin-1-yl)-4-methylpyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H14BN3O3/c1-6-8(10(15)16)4-11-9(12-6)13-3-2-7(14)5-13/h4,7,14-16H,2-3,5H2,1H3 |
Clave InChI |
MPAMDIVBAZLTOD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1C)N2CCC(C2)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





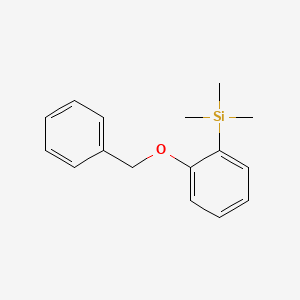
![tert-butyl 7-(3-cyclopropyl-1-methoxy-1-oxopropan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14770376.png)
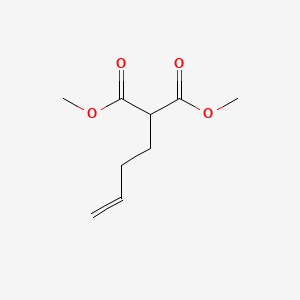


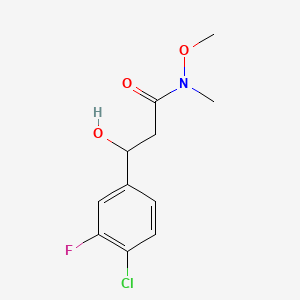
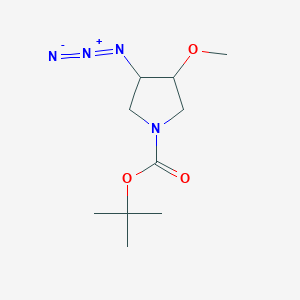

![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)


